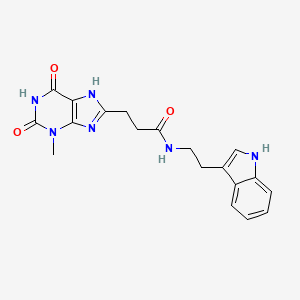![molecular formula C26H29N3O3 B11034410 8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034410.png)
8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, but we can break it down. It belongs to the class of imidazole-containing compounds.
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic drugs .
- This specific compound contains an imidazole ring fused with a quinoline ring system. The ethoxy group (C2H5O) is attached at position 8, and there are additional substituents on the quinoline ring.
- Due to its structural features, this compound may exhibit interesting biological properties.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. similar imidazole-containing compounds are often synthesized using various methods, including cyclization reactions, condensations, and heterocyclic transformations.
- Industrial production methods would likely involve scalable processes, but without direct information, I can’t provide specifics.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific functional groups present. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be employed.
Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) could modify the compound.
- Major products would vary based on the specific reaction conditions.
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its potential as a drug candidate, especially considering its complex structure and potential biological activity.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its potential in materials science or catalysis.
Mechanism of Action
- Without specific data, I can’t provide the exact mechanism. understanding its molecular targets and pathways would involve experimental studies, including binding assays and cellular assays.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds for direct comparison. you can explore related imidazole-containing molecules to highlight its uniqueness.
Remember that this compound’s detailed study would require experimental work and access to specialized databases.
Properties
Molecular Formula |
C26H29N3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-ethoxy-11,11-dimethyl-9-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C26H29N3O3/c1-4-32-19-12-20-18(14-26(2,3)29-23(20)21(13-19)24(30)25(29)31)16-28-11-6-5-9-22(28)17-8-7-10-27-15-17/h7-8,10,12-15,22H,4-6,9,11,16H2,1-3H3 |
InChI Key |
ZMEISFFPSDAKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCCCC4C5=CN=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11034328.png)
![9-ethoxy-3-(4-ethylphenyl)-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11034342.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11034345.png)
![1-(4-Fluoroanilino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11034346.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11034350.png)
![4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11034352.png)

![11-benzyl-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11034363.png)
![methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034371.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenyl-2-phenylsulfanylacetate](/img/structure/B11034379.png)
![N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide](/img/structure/B11034387.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11034394.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11034399.png)

